molecular formula C17H16N4O3S2 B5757027 2-[benzenesulfonyl(methyl)amino]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

2-[benzenesulfonyl(methyl)amino]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5757027
M. Wt: 388.5 g/mol
InChI Key: AGIBKLQUIPZPSM-UHFFFAOYSA-N
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Description

2-[benzenesulfonyl(methyl)amino]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of benzenesulfonamide derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzenesulfonyl(methyl)amino]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with methylamine to form benzenesulfonyl(methyl)amine. This intermediate is then reacted with 5-phenyl-1,3,4-thiadiazol-2-yl acetic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[benzenesulfonyl(methyl)amino]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[benzenesulfonyl(methyl)amino]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl(methyl)amino]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide involves the inhibition of specific enzymes. For instance, it inhibits carbonic anhydrase IX, which is overexpressed in many solid tumors. This inhibition disrupts the pH regulation in tumor cells, leading to apoptosis. The compound also interferes with bacterial growth by inhibiting bacterial carbonic anhydrases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[benzenesulfonyl(methyl)amino]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its dual functional groups, which provide a synergistic effect in its biological activities. The combination of the benzenesulfonyl and thiadiazole moieties enhances its potency as an enzyme inhibitor and its selectivity towards cancer cells and bacteria .

Properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c1-21(26(23,24)14-10-6-3-7-11-14)12-15(22)18-17-20-19-16(25-17)13-8-4-2-5-9-13/h2-11H,12H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIBKLQUIPZPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NN=C(S1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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